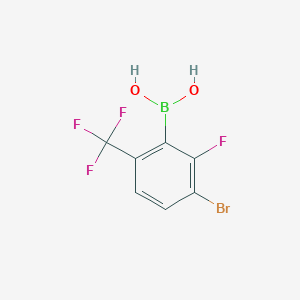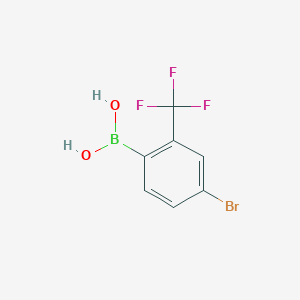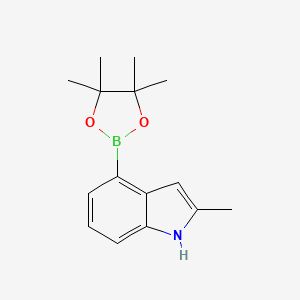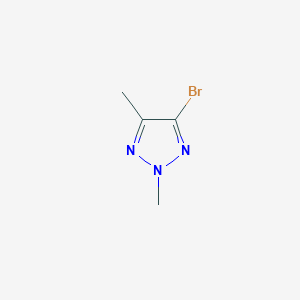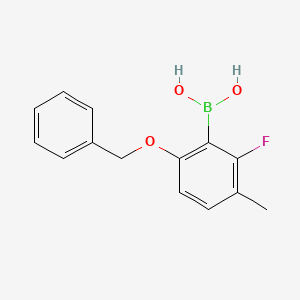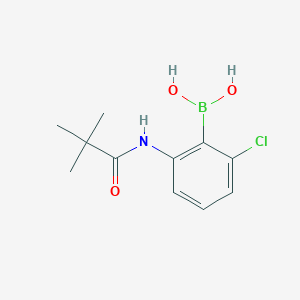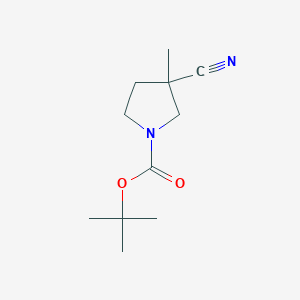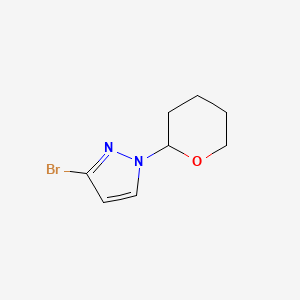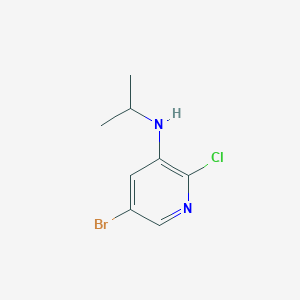![molecular formula C13H11NO5 B1526696 Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate CAS No. 874133-46-7](/img/structure/B1526696.png)
Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate
Descripción general
Descripción
“Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate” is an ester compound with the CAS Number: 874133-46-7 . It has a molecular weight of 261.23 .
Synthesis Analysis
The synthesis of this compound involves 4-Nitronaphthalen-l-ol (0.70 g, 3.7mmol) in N-methylpyrrolidine (6 ml) treated with potassium carbonate (1.0 g) and methylbromoacetate (0.169 g, 1.1 eq). The mixture is stirred at 70 C for 5 h. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is repeatedly washed with water, dried over Na2SC>4, and evaporated to dryness to provide (4-nitronaphthalen-1-yloxy)-acetic acid methyl ester (0.94 g) .Molecular Structure Analysis
The IUPAC Name of the compound is methyl [(4-nitro-1-naphthyl)oxy]acetate . The InChI Code is 1S/C13H11NO5/c1-18-13(15)8-19-12-7-6-11(14(16)17)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate” is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Excited-State Dynamics in Nitro-naphthalene Derivatives Research on nitro-naphthalene derivatives, including compounds related to Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate, has shown significant insights into their excited-state dynamics. Studies utilizing femtosecond transient absorption experiments and density functional calculations have highlighted the ultrafast intersystem crossing dynamics in these molecules. The research indicates that the probability of population transfer to the triplet manifold in nitronaphthalene derivatives is influenced by the energy gap between the Franck-Condon singlet excited state and the receiver triplet state, alongside the configuration space sampled in the singlet excited-state potential energy surface at the time of excitation (Vogt, Reichardt, & Crespo-Hernández, 2013).
Reactions with Active Methylene Compounds Another area of scientific research involving compounds structurally related to Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate is their reaction with active methylene compounds. These reactions, particularly with 2-nitronaphthalene, have been extensively studied to produce various organic compounds. For instance, the reaction of 2-nitronaphthalene with ethyl cyanoacetate in the presence of potassium hydroxide yielded significant products like ethyl N-(1-cyano-2-naphthyl) oxamate (Tomioka, Miyake, & Yamazaki, 1981).
Photochemical Reactions The photochemical reactions of nitro-polycyclic aromatic hydrocarbons, closely related to Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate, provide insights into their primary reaction pathways under various conditions. These studies help understand the photodegradation processes and the role of molecular oxygen in reducing the photodegradation quantum yield of such compounds (Crespo-Hernández, Vogt, & Sealey, 2013).
Chemical and Physical Properties Comprehensive experimental and theoretical studies on the chemical and physical properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been conducted. These include XRD, FT-IR, UV-VIS, NMR techniques, and DFT calculations to elucidate details about local & global chemical activities and non-linear optical behaviors (Gültekin et al., 2020).
Atmospheric Chemistry and Environmental Impact Investigations into the atmospheric chemistry of nitronaphthalene derivatives and their environmental impact have been crucial. These studies focus on the photolysis and atmospheric reactions of compounds like 2-methyl-1-nitronaphthalene, contributing to understanding their role in air quality and pollution (Arey et al., 1990).
Safety And Hazards
The safety information for this compound includes several precautionary statements. It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact during pregnancy/while nursing. It is also recommended to use personal protective equipment as required .
Propiedades
IUPAC Name |
methyl 2-(4-nitronaphthalen-1-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-18-13(15)8-19-12-7-6-11(14(16)17)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQOKNHRHTYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)
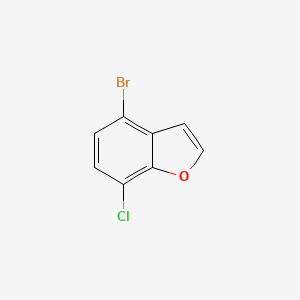
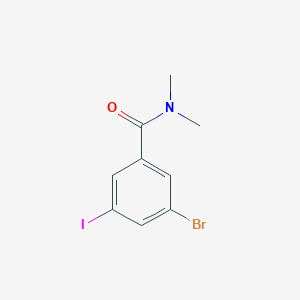
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
